ECLN possesses a pyridine core structure, a class of organic compounds with diverse applications in medicinal chemistry []. The presence of the chloro and trifluoromethyl groups might influence its biological properties. However, specific research into ECOLN's potential as a drug candidate or research tool is not documented in available scientific literature.
Given the lack of current research, ECOLN could be a potential candidate for further scientific investigation. Researchers might explore its:
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate features a nicotinic acid derivative structure, characterized by the presence of a chloro group and a trifluoromethyl group at specific positions on the aromatic ring. The compound is typically presented as a liquid with a purity of approximately 97% and is stored under inert conditions at temperatures between 2-8°C to maintain stability .
The chemical behavior of ethyl 4-chloro-6-(trifluoromethyl)nicotinate can be influenced by its functional groups. It may undergo typical reactions associated with esters and halogenated compounds, such as:
The synthesis of ethyl 4-chloro-6-(trifluoromethyl)nicotinate can be achieved through several methods, typically involving:
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate finds applications in various sectors:
Research on the interaction of ethyl 4-chloro-6-(trifluoromethyl)nicotinate with biological systems is still emerging. Preliminary studies suggest that compounds with similar structures may interact with enzymes or receptors, influencing metabolic pathways. Further investigation is necessary to elucidate its specific interactions and mechanisms of action.
Several compounds share structural similarities with ethyl 4-chloro-6-(trifluoromethyl)nicotinate, each exhibiting unique properties:
Compound Name | Structural Features | Notable Properties |
---|---|---|
Ethyl nicotinate | Ethyl ester of nicotinic acid | Used in flavoring and aroma |
4-Chloro-6-methyl-nicotinic acid | Methyl instead of trifluoromethyl group | Potential herbicidal activity |
4-Fluoro-6-(trifluoromethyl)nicotinate | Fluoro group instead of chloro group | Enhanced biological activity |
These compounds are significant for comparative analysis due to their similar functionalities but varying substituents that influence their reactivity and applications.